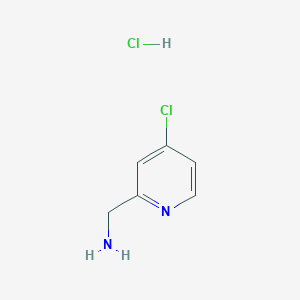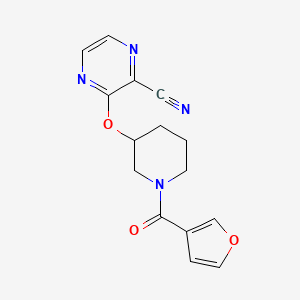
3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as FCPRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FCPRP is a pyrazine-based compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Scientific Research Applications
Synthesis and Chemical Applications
- Functionalized γ-Butyrolactones Synthesis : The chemical compound has been utilized in the synthesis of functionalized γ-butyrolactones, which are important intermediates in organic synthesis, through the ring contraction of 2H-pyran-2-ones. This process demonstrates its utility in creating complex molecular architectures (Sil, Sharon, Maulik, & Ram, 2004).
- Synthesis of Novel Carbonitriles : Researchers have explored the synthesis of new carbonitrile compounds, where such chemical structures have applications in various fields including pharmaceuticals and materials science (Ignatovich et al., 2015).
Potential Biological Applications
- Herbicides and Pesticides Potential : Derivatives from the reaction of furan-2,3-diones, which share structural similarities, have potential as herbicides and pesticides, suggesting possible agricultural applications of related compounds (Üngören, Dilekoğlu, & Koca, 2013).
- Antiviral Activities : Some pyrazine derivatives have shown activity against influenza A virus subtype H1N1, indicating potential antiviral applications for compounds with similar structures (Wang et al., 2014).
Material Science and Surface Reactions
- Reactivity with Silicon Surfaces : Studies on reactions of similar [C, N, O]-containing molecules with silicon surfaces are of interest in developing thin films for various technological applications. These studies provide insights into the potential uses of related compounds in material science (Lu & Lin, 2002).
Potential Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Evaluation : Research on structurally similar compounds shows that they possess antimicrobial and anticancer properties, suggesting the possibility of medical applications for compounds like 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Flavor and Food Science
- Flavor Components in Food : Pyrazines, along with other heterocycles, have been identified as flavor components in heated food, suggesting a role in the culinary sciences. Their thermal degradation profiles are important in understanding their contribution to food flavor (Tehrani, Keršienė, Adams, Venskutonis, & de Kimpe, 2002).
properties
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c16-8-13-14(18-5-4-17-13)22-12-2-1-6-19(9-12)15(20)11-3-7-21-10-11/h3-5,7,10,12H,1-2,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJQDZGMUHOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)



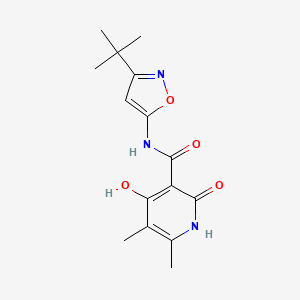
![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)
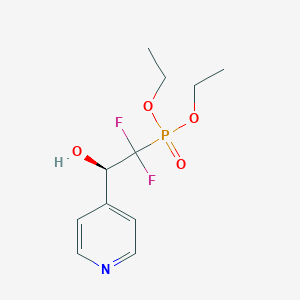
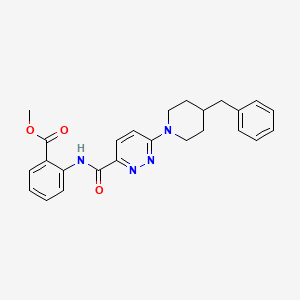

![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)

